Home > Products > Screening Compounds P101273 > 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropoxyphenyl)-3-phenylpropanamide
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropoxyphenyl)-3-phenylpropanamide -

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropoxyphenyl)-3-phenylpropanamide

Catalog Number: EVT-4126522
CAS Number:
Molecular Formula: C26H24N2O4
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Phthalimide derivatives are commonly synthesized through reactions of phthalic anhydride with various amines, hydrazides, or amino acids. [, , , , , ]
  • Reaction conditions such as solvent, temperature, and catalysts are crucial in determining the yield and selectivity of the desired product. [, , , ]
  • Microwave irradiation has been employed as an efficient heating method to accelerate reaction rates in the synthesis of phthalimide-based compounds. [, ]
Molecular Structure Analysis
  • Condensation reactions between phthalic anhydride and various nucleophiles are central to the synthesis of phthalimide derivatives. [, , , ]
  • Cyclization reactions, such as those involving the formation of oxazoles, thiazoles, and pyrimidines, are often employed to construct polycyclic frameworks incorporating the phthalimide moiety. [, , , ]
  • Substitution reactions at the phthalimide nitrogen or aromatic ring are also reported, allowing for structural diversification and fine-tuning of physicochemical properties. [, , ]
Mechanism of Action
  • Allosteric modulation of metabotropic glutamate receptors (mGluRs), particularly mGluR5, is a prominent mechanism of action observed for certain phthalimide derivatives. [, , , ]
  • Inhibition of enzymes such as phosphodiesterase 4 (PDE4), tumor necrosis factor-alpha (TNF-α), and protein kinase CK2 has also been reported for some phthalimide analogues. [, , ]
Physical and Chemical Properties Analysis
  • Solubility of phthalimide derivatives can vary significantly depending on the substituents present, with some compounds exhibiting enhanced water solubility. [, , ]
  • Melting point determination is commonly employed to characterize phthalimide derivatives, providing information about their thermal stability. [, , ]
  • Spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the identity and purity of synthesized compounds. [, , , , , ]
Applications
  • Pharmaceutical applications: Phthalimide derivatives have been explored for their potential as anti-inflammatory agents, anticonvulsants, analgesics, and antimicrobial agents. [, , , , , , , , ]
  • Materials science: Organotin (IV) carboxylates incorporating phthalimide moieties have been investigated for their potential in materials science. []
  • Chemical biology: Certain phthalimide derivatives are used as chemical tools to study biological processes, such as the development of radioallosteric ligands for muscarinic acetylcholine receptors. [, ]

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , ]. It does not exhibit agonist activity on its own but enhances the response of mGluR5 to agonists like glutamate, quisqualate, and DHPG [, ]. Research suggests CPPHA binds to a novel allosteric site on mGluR5, distinct from the MPEP binding site targeted by other PAMs [, , , ].

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent and selective positive allosteric modulator of mGluR5 []. It effectively potentiates mGluR5-mediated responses but shows no effect on mGluR1, highlighting its selectivity []. Unlike CPPHA, VU-29 interacts with the MPEP binding site on mGluR5 [].

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

Compound Description: Apremilast is an anti-inflammatory drug utilized in the treatment of psoriasis and psoriatic arthritis []. It exhibits a distinct solid-state structure characterized by a π-philic pocket that can accommodate various small molecules, preferentially those with aromatic rings []. This characteristic allows Apremilast to form solvates and co-crystals through mechanochemical grinding with appropriate guest molecules [].

(4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P is a potent anti-inflammatory agent derived from thalidomide []. Studies indicate that 6P effectively reduces the levels of pro-inflammatory mediators such as TNF-α, IL-6, IL-17, GITR, NF-κB, COX-2, STAT-3, and iNOS, while simultaneously increasing the expression of anti-inflammatory cytokines like IL-10 and IL-4 [].

3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid

Compound Description: This compound serves as a precursor in the development of apremilast []. Modifications to this structure, particularly the incorporation of a sulfone moiety, led to the discovery of apremilast as a potent PDE4 and TNF-alpha inhibitor [].

Properties

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropoxyphenyl)-3-phenylpropanamide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(4-propan-2-yloxyphenyl)propanamide

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C26H24N2O4/c1-17(2)32-20-14-12-19(13-15-20)27-24(29)23(16-18-8-4-3-5-9-18)28-25(30)21-10-6-7-11-22(21)26(28)31/h3-15,17,23H,16H2,1-2H3,(H,27,29)

InChI Key

PHWMLDVEUYRPPG-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.